molecular formula C11H10O4 B1336879 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 1658-73-7

7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No. B1336879
CAS RN: 1658-73-7
M. Wt: 206.19 g/mol
InChI Key: LJVMXVODLKJAIN-UHFFFAOYSA-N
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Description

7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one is a compound with the CAS Number: 1658-73-7 . It has a molecular weight of 206.2 .


Synthesis Analysis

The synthesis of coumarin systems, such as 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one, has been a focus for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The IUPAC name for this compound is 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one . The InChI code is 1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one are not fully detailed in the retrieved documents. It is known that it has a molecular weight of 206.2 .

Scientific Research Applications

Antibacterial Applications

The compound has shown a broad spectrum of antibacterial effects against bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. It can potentially act as a lead compound for drug discovery due to these properties .

Antifungal Activity

Introduction of a 2,2-dimethyl-2H-chromene skeleton into the compound significantly improves its antifungal activity. This indicates that the chromene skeleton plays a vital role in the potency of the compounds .

Catalytic Activity

7,8-dihydroxy-4-methylcoumarin, a related compound, has been used to examine catalytic activity in various metal/DHMC systems. This suggests potential applications in catalysis .

Synthesis Methodology

The compound is involved in synthesis methodologies that include redox mediation and intramolecular lactonization, indicating its utility in complex chemical synthesis processes .

Chemosensor Applications

7,8-dihydroxy-3-(4-methylphenyl) coumarin, a derivative, has been used as a colorimetric and fluorescent chemosensor to determine carbonate ions. It also has potential applications in fluorescent biological imaging in living cells .

Synthesis of Heterocycles

The compound is used in the synthesis of S-benzylated or S-alkylated-coumarins through reactions with various alkyl and benzyl halides. This process is significant for creating coumarin heterocycles with potential applications in medicinal chemistry .

properties

IUPAC Name

7,8-dihydroxy-3,4-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-7(5)3-4-8(12)9(10)13/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVMXVODLKJAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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